1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone
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Overview
Description
1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is a heterocyclic organic compound featuring an oxazolidine ring. This compound is notable for its unique structure, which includes three methyl groups and an ethanone moiety. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-2-methyl-1-propanol with acetone under acidic conditions to form the oxazolidine ring. The reaction is usually carried out at room temperature and monitored using techniques such as NMR and IR spectroscopy .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products:
Scientific Research Applications
1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals with oxazolidinone cores.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved .
Comparison with Similar Compounds
- 2,2,5-Trimethyl-1,3-oxazolidin-3-one
- 2,4,4-Trimethyl-1,3-oxazolidine
- 2,2,3-Trimethyl-1,3-oxazolidin-5-yl-butane-1,2,3,4-tetrol
Uniqueness: 1-(2,4,5-Trimethyl-1,3-oxazolidin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(2,4,5-trimethyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-5-6(2)11-8(4,9-5)7(3)10/h5-6,9H,1-4H3 |
InChI Key |
KNMWKVXPKRUOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(N1)(C)C(=O)C)C |
Origin of Product |
United States |
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